2-Methoxy-5-(2-thiazolyl)benzaldehyde
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Overview
Description
2-Methoxy-5-(2-thiazolyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-thiazolyl)benzaldehyde typically involves the condensation of 2-aminothiazole with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-thiazolyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Methoxy-5-(thiazol-2-yl)benzoic acid.
Reduction: 2-Methoxy-5-(thiazol-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(2-thiazolyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-thiazolyl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in terms of biological activity.
5-(Thiazol-2-yl)benzaldehyde: Lacks the methoxy group, which can influence its reactivity and solubility.
2-Methoxy-5-(thiazol-2-yl)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
2-Methoxy-5-(2-thiazolyl)benzaldehyde is unique due to the presence of both the methoxy group and the thiazole ring. This combination enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-methoxy-5-(1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-3-2-8(6-9(10)7-13)11-12-4-5-15-11/h2-7H,1H3 |
InChI Key |
QGSMBGOWMJVWEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=CS2)C=O |
Origin of Product |
United States |
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